molecular formula C9H23N5 B12103707 1,4,7,10-Tetrazacyclododec-2-ylmethanamine

1,4,7,10-Tetrazacyclododec-2-ylmethanamine

Cat. No.: B12103707
M. Wt: 201.31 g/mol
InChI Key: HWVOBYJTJPXGSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4,7,10-Tetraazacyclododecane-2-methanamine (often abbreviated as TACD) is a macrocyclic compound with the chemical formula C₉H₂₃N₅. It belongs to the class of tetraazamacrocycles and features a twelve-membered ring containing four nitrogen atoms. The compound exhibits interesting coordination properties due to its chelating ability, making it useful in various applications.

Preparation Methods

Synthetic Routes:

    Template Synthesis: TACD can be synthesized by reacting ethylenediamine with formaldehyde in the presence of ammonia. The cyclization of the resulting linear tetraamine forms the macrocyclic structure.

    Metal-Assisted Synthesis: Metal ions (such as copper or nickel) can catalyze the cyclization of linear tetraamines to form TACD.

    Solid-Phase Synthesis: TACD can be prepared on solid supports using peptide synthesis techniques.

Industrial Production:

While TACD is not produced industrially on a large scale, it serves as a precursor for other compounds, such as the well-known chelator 1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) .

Chemical Reactions Analysis

TACD undergoes various reactions:

    Complexation: TACD readily forms stable complexes with metal ions due to its four nitrogen donor atoms.

    Substitution: The amino groups can be substituted with other functional groups.

    Oxidation/Reduction: TACD can participate in redox reactions.

Common reagents include metal salts, acids, and oxidizing agents. Major products include metal complexes and modified TACD derivatives.

Scientific Research Applications

TACD finds applications in:

    Radiolabeling: TACD derivatives are used for radiolabeling biomolecules (e.g., antibodies) in nuclear medicine and imaging.

    Coordination Chemistry: TACD-based complexes are studied for their coordination behavior and catalytic properties.

    Drug Delivery: TACD can serve as a carrier for targeted drug delivery.

Mechanism of Action

TACD’s mechanism of action depends on its specific application. In radiolabeling, it chelates radioactive isotopes for imaging or therapy. In coordination chemistry, it stabilizes metal centers. Further research is ongoing to explore its biological effects.

Comparison with Similar Compounds

TACD is unique due to its twelve-membered ring and chelating properties. Similar compounds include cyclen (a six-membered analog) and DOTA (a related macrocycle) .

Properties

Molecular Formula

C9H23N5

Molecular Weight

201.31 g/mol

IUPAC Name

1,4,7,10-tetrazacyclododec-2-ylmethanamine

InChI

InChI=1S/C9H23N5/c10-7-9-8-13-4-3-11-1-2-12-5-6-14-9/h9,11-14H,1-8,10H2

InChI Key

HWVOBYJTJPXGSF-UHFFFAOYSA-N

Canonical SMILES

C1CNCCNC(CNCCN1)CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.